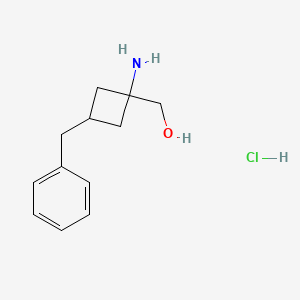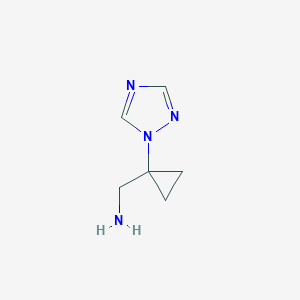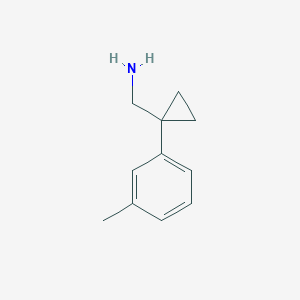
(1-(M-tolyl)cyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(M-tolyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C11H15N It features a cyclopropyl group attached to a methanamine moiety, with a methyl-substituted phenyl ring (M-tolyl) as part of its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(M-tolyl)cyclopropyl)methanamine typically involves the following steps:
Formation of Cyclopropyl Intermediate: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of Methanamine: The methanamine group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(1-(M-tolyl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of saturated amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like alkoxides or thiolates.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1-(M-tolyl)cyclopropyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-(M-tolyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting its binding affinity and activity. The methanamine moiety can participate in hydrogen bonding and electrostatic interactions, further influencing its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1-Phenylcyclopropyl)methanamine: Similar structure but with a phenyl group instead of an M-tolyl group.
(1-(P-tolyl)cyclopropyl)methanamine: Similar structure but with a para-tolyl group instead of an M-tolyl group.
(1-(O-tolyl)cyclopropyl)methanamine: Similar structure but with an ortho-tolyl group instead of an M-tolyl group.
Uniqueness
(1-(M-tolyl)cyclopropyl)methanamine is unique due to the specific positioning of the methyl group on the phenyl ring (meta position), which can influence its chemical reactivity and biological activity compared to its ortho and para counterparts.
Propiedades
Número CAS |
886366-00-3 |
|---|---|
Fórmula molecular |
C11H15N |
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
[1-(3-methylphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C11H15N/c1-9-3-2-4-10(7-9)11(8-12)5-6-11/h2-4,7H,5-6,8,12H2,1H3 |
Clave InChI |
CYGQQOPZCFJBKI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2(CC2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


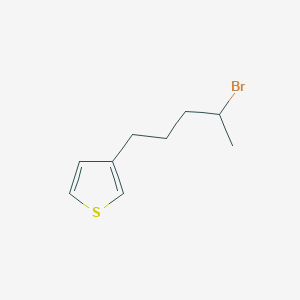
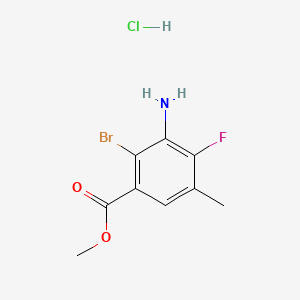

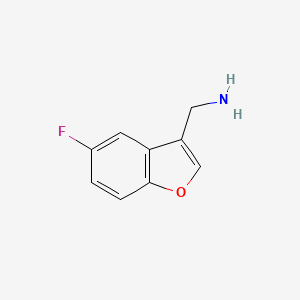
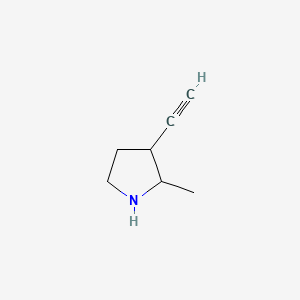
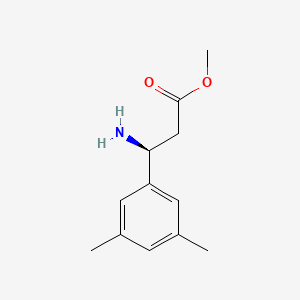
![4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-aminehydrochloride](/img/structure/B13560787.png)
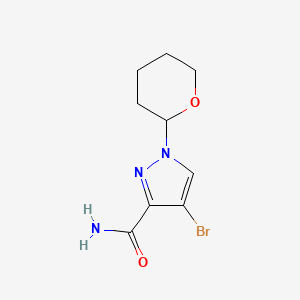
![Tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13560790.png)
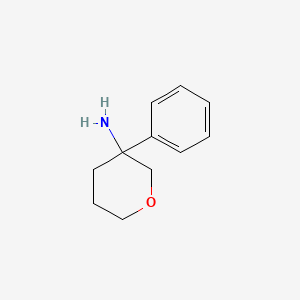
![tert-butylN-[(5-bromo-2-hydroxyphenyl)methyl]carbamate](/img/structure/B13560800.png)

